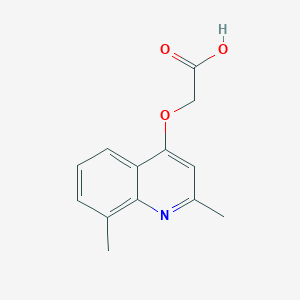

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid

Description

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid (CAS: 123452-95-9) is a quinoline-based acetic acid derivative characterized by methyl substituents at the 2- and 8-positions of the quinoline ring and an acetic acid moiety at the 4-oxy position. This compound is structurally tailored to enhance lipophilicity and bioavailability, making it a promising intermediate in pharmaceutical research.

Properties

IUPAC Name |

2-(2,8-dimethylquinolin-4-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10/h3-6H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXXTAIGYFCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Attachment of the Acetic Acid Moiety: The final step involves the reaction of the 4-hydroxyquinoline derivative with chloroacetic acid in the presence of a base like sodium hydroxide to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antimycobacterial agent . A study highlighted the design and synthesis of novel 4-alkoxyquinolines, including derivatives of (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid, which showed significant activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The lead molecule demonstrated favorable kinetic solubility and chemical stability under acidic conditions, with a minimum inhibitory concentration (MIC) as low as 0.05 μM against M. tuberculosis .

Antimicrobial Activity

Research indicates that quinoline derivatives possess broad-spectrum antimicrobial properties. In particular, this compound has been associated with various therapeutic activities including:

- Antibacterial : Effective against a range of bacterial strains.

- Antifungal : Exhibits activity against fungal pathogens.

- Antiviral : Potential efficacy in treating viral infections.

The specific mechanisms through which these compounds exert their effects are still under investigation but may involve interference with bacterial cell wall synthesis or disruption of membrane integrity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different biological assays:

These findings underscore the compound's versatility and potential for further development into therapeutic agents.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Structural modifications have been explored to improve its pharmacological properties, including:

- Alkyl substitutions : Altering substituents on the quinoline ring to enhance solubility and bioactivity.

- Functional group modifications : Introducing different functional groups to optimize interaction with biological targets.

These modifications have been shown to affect the compound's potency and stability, which are critical for its application in drug development .

Mechanism of Action

The mechanism of action of (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds effective as antimicrobial and anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Ring

2-((2,6-Dimethylquinolin-4-yl)oxy)acetic Acid (CAS: 123452-94-8)

- Structural Differences : Methyl groups at the 2- and 6-positions instead of 2 and 6.

- Physicochemical Properties: Molecular weight = 231.25 g/mol; purity = 97%.

Methyl 2-{[2,8-Bis(trifluoromethyl)quinolin-4-yl]oxy}acetate

- Structural Differences : Trifluoromethyl groups at 2 and 8 positions; methyl ester replaces acetic acid.

- Key Features : Enhanced electron-withdrawing properties due to CF₃ groups, increasing metabolic stability. The ester group facilitates prodrug strategies. Crystal structure analysis reveals a dihedral angle of 1.59° between aromatic rings and a 3D network stabilized by C–H⋯O hydrogen bonds .

- Applications : Intermediate in synthesizing drugs with improved pharmacokinetic profiles .

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid

- Structural Differences : Chloro substituent at position 6; ketone at position 2; phenyl group at position 4.

- Key Features: The dihydroquinolinone core increases planarity, enhancing interactions with biological targets. The chloro group improves membrane permeability.

- Applications : Investigated for anticancer and anti-inflammatory activity due to its high purity and stability .

Heterocyclic Core Modifications

(Quinazolin-4-yloxy)-acetic Acid (CAS: 842959-64-2)

- Structural Differences: Quinazoline replaces quinoline, introducing an additional nitrogen atom.

- Physicochemical Properties : Molecular weight = 204.18 g/mol; soluble in DMSO. The nitrogen-rich core enhances hydrogen-bonding capacity.

- Applications : Explored for kinase inhibition and antimicrobial activity .

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

- Structural Differences: Furo[3,2-h]quinoline fused ring system; methoxyphenyl group at position 2.

- Synthesis: Produced via multicomponent reactions involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid. Atom-economical and scalable .

- Applications: Potential use in neurodegenerative disease research due to the methoxy group’s antioxidant properties.

Functional Group Comparisons

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Solubility | Notable Applications |

|---|---|---|---|---|

| (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid | Methyl (2,8), acetic acid (4-oxy) | ~245 (estimated) | Moderate in DMSO | Drug intermediate |

| 2-((2,6-Dimethylquinolin-4-yl)oxy)acetic acid | Methyl (2,6), acetic acid | 231.25 | Moderate | Medicinal chemistry |

| Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate | CF₃ (2,8), methyl ester | 343.23 | Low | Prodrug synthesis |

| (Quinazolin-4-yloxy)-acetic acid | Quinazoline core, acetic acid | 204.18 | High in DMSO | Kinase inhibition |

Biological Activity

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H13NO3

- Molecular Weight : Approximately 217.22 g/mol

- CAS Number : 123452-95-9

The compound's structure features a quinoline ring with two methyl groups at the 2 and 8 positions, linked to an acetic acid moiety. This unique configuration is significant for its biological interactions.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems, potentially modulating enzyme activities or receptor functions.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). The lead compound from a series of 4-alkoxyquinolines demonstrated a minimum inhibitory concentration (MIC) as low as 0.06 μM against Mtb, indicating potent activity .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. It has shown cytotoxic effects in various cancer cell lines. For instance, in vitro assays revealed that certain derivatives of quinoline compounds exhibited significant inhibition of cell viability in HepG2 and Vero cells . The selectivity indices calculated from these studies suggest that these compounds have favorable therapeutic windows.

Case Studies

- Antimycobacterial Activity : A study published in December 2024 reported on a series of 4-alkoxyquinolines derived from quinoline structures. Among them, the methylated compound exhibited an MIC of 0.24 μM against Mtb strains. Structural modifications were shown to enhance the antimycobacterial activity significantly .

- Cytotoxicity Assessment : In another study evaluating the cytotoxicity of various quinoline derivatives, the selectivity index values suggested that some compounds were more effective against cancer cells compared to normal cells, indicating their potential as anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H13NO3 | Exhibits antimicrobial and anticancer activities |

| 4-Aminoquinoline | C9H10N2 | Known for antimalarial properties |

| 8-Hydroxyquinoline | C9H7NO | Exhibits chelating properties; used in medicine |

The comparison illustrates how this compound stands out due to its unique combination of functional groups that may confer distinct biological properties not found in other similar compounds.

Q & A

Q. What are the recommended methods for synthesizing and characterizing (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid?

- Methodological Answer : Synthesis typically involves coupling 2,8-dimethylquinolin-4-ol with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Characterization requires multi-spectral analysis:

- 1H/13C NMR to confirm substitution patterns and ester linkage formation.

- FT-IR to verify carbonyl (C=O) stretching (~1700 cm⁻¹) and ether (C-O-C) bonds.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

For structural confirmation, X-ray crystallography is ideal, as demonstrated in similar quinolinyloxy derivatives .

Q. How can researchers quantify this compound in solution?

- Methodological Answer : Use acid-base titration with standardized NaOH (0.1–0.2 M) and phenolphthalein as an indicator. Key steps:

Dissolve the compound in ethanol to enhance solubility.

Titrate to a pale pink endpoint, accounting for the acetic acid moiety’s dissociation (pKa ~2.5–3.5).

Calculate molarity via , adjusting for purity (90–95% confidence intervals recommended) .

For trace analysis, HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water mobile phase is advised.

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester bond. Stability tests should include:

- Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.

- pH-dependent stability assays (pH 2–9) to identify decomposition pathways.

Avoid exposure to UV light, which may induce photodegradation in the quinoline ring .

Advanced Research Questions

Q. How can computational methods elucidate the reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to:

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : MIC assays against E. coli (Gram-negative) and S. aureus (Gram-positive) using broth microdilution (CLSI guidelines).

- Anticancer potential : MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination.

- Enzyme inhibition : Fluorescence-based screening against COX-2 or topoisomerase II, given the quinoline scaffold’s affinity for hydrophobic enzyme pockets .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer : Systematically modify substituents and evaluate effects:

Q. How to resolve contradictions in reported reactivity data for quinoline-oxygen-acetic acid derivatives?

- Methodological Answer : Address discrepancies through:

- Controlled reaction condition replication : Vary solvents (DMF vs. THF), bases (K₂CO₃ vs. NaH), and temperatures.

- Isolation of intermediates : Use TLC and LC-MS to identify side products (e.g., dimerization or ester hydrolysis).

- Cross-lab validation : Collaborate to standardize protocols, as minor impurities (e.g., residual dimethylamine) can skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.